

Application Notes and Protocols for Diastereoselective Lactonization of y-Hydroxy Acids

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Compound of Interest		
Compound Name:	cis-5-Methyloxolane-2-carboxylic	
	acid	
Cat. No.:	B1381364	Get Quote

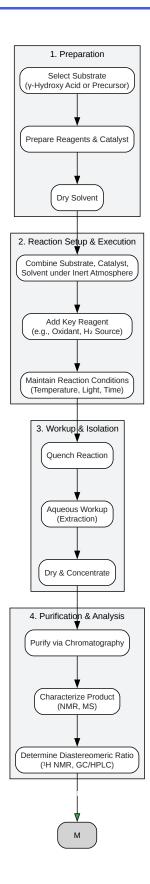
Introduction

The stereoselective synthesis of γ-lactones is a critical endeavor in modern organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and fragrances. Controlling the diastereoselectivity during the cyclization of γ-hydroxy acids or their precursors is paramount for accessing specific isomers with desired biological activities. This document provides detailed protocols and quantitative data for several contemporary methods achieving high diastereoselectivity in γ-lactone synthesis, intended for researchers, scientists, and professionals in drug development. The covered methodologies include manganese-catalyzed C-H activation, iridium-catalyzed reductive lactonization, and visible-light mediated carboesterification.

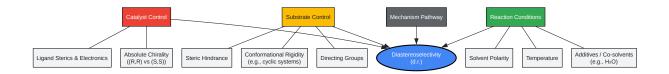
General Experimental Workflow

The successful diastereoselective synthesis of y-lactones follows a structured experimental process. The generalized workflow, from substrate preparation to final analysis, is outlined below. This process ensures reproducibility and accurate characterization of the stereochemical outcome.









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